Product packaging for 1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol(Cat. No.:CAS No. 2034468-28-3)

1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2727687
CAS No.: 2034468-28-3
M. Wt: 274.364
InChI Key: ODLAEIAPODOAPQ-UHFFFAOYSA-N
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Description

1-(1-Benzoylpiperidin-4-yl)pyrrolidin-3-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining two privileged scaffolds: a piperidine ring and a pyrrolidine ring bearing a hydroxyl group . The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle known for its contribution to a molecule's three-dimensional coverage and its ability to influence key physicochemical parameters, such as solubility and lipophilicity, which are critical for optimizing the pharmacokinetic profiles of drug candidates . The presence of multiple stereogenic centers in its structure offers researchers the potential to explore stereoselective interactions with biological targets, as proteins are enantioselective and different stereoisomers can lead to significantly different biological activities . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O2 B2727687 1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol CAS No. 2034468-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15-8-11-18(12-15)14-6-9-17(10-7-14)16(20)13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLAEIAPODOAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1 Benzoylpiperidin 4 Yl Pyrrolidin 3 Ol and Analogues

Retrosynthetic Analysis of the 1-(1-Benzoylpiperidin-4-yl)pyrrolidin-3-ol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. nih.govmdpi.com For this compound (Target Molecule 1 ), several logical disconnections can be proposed, highlighting the key bond formations required for its synthesis.

A primary disconnection can be made at the C-N bond between the piperidine (B6355638) and pyrrolidine (B122466) rings. This bond is typically formed via a reductive amination, suggesting two key precursors: N-benzoyl-4-piperidone (2 ) and pyrrolidin-3-ol (3 ). This is a convergent approach, allowing for the independent synthesis and modification of each heterocyclic core before their final assembly.

Further deconstruction of N-benzoyl-4-piperidone (2 ) involves disconnecting the amide bond, leading to 4-piperidone (B1582916) (4 ) and benzoyl chloride (5 ). The piperidine ring itself can be traced back to simpler acyclic precursors or derived from pyridine (B92270) through hydrogenation.

Similarly, the pyrrolidin-3-ol moiety (3 ) can be disconnected. A common retrosynthetic approach involves an intramolecular cyclization of an acyclic precursor, such as an amino-diol, for instance, 4-amino-1,2-butanediol. google.com Alternatively, it can be derived from chiral pool starting materials like 4-hydroxyproline (B1632879). mdpi.com

This analysis reveals that the synthesis hinges on three key strategic steps:

Formation of the functionalized piperidine ring.

Synthesis of the pyrrolidin-3-ol moiety.

Coupling of the two heterocyclic units.

Key Synthetic Intermediates and Building Blocks

N-Benzoyl-4-piperidone: This is a pivotal intermediate, serving as the electrophilic partner in the key reductive amination step. It is typically prepared by the N-benzoylation of 4-piperidone.

Pyrrolidin-3-ol: This nucleophilic component can be used as a racemic mixture or as a specific enantiomer, which is critical for producing enantiomerically pure final products. google.com Its synthesis can be achieved through various methods, including the reduction of corresponding pyrrolidinones or from acyclic precursors. google.comresearchgate.net

4-Piperidone Monohydrate Hydrochloride: A common and commercially available starting material for the synthesis of the piperidine core.

1,2,4-Butanetriol (B146131): An acyclic precursor that can be used to construct the pyrrolidin-3-ol ring through a borrowing hydrogen methodology with a primary amine. researchgate.net

4-Hydroxyproline: A naturally occurring amino acid that serves as a chiral building block for the stereoselective synthesis of pyrrolidine derivatives. mdpi.comnih.gov

The following table summarizes some key building blocks and their roles in the synthesis.

Building BlockStructureRole in Synthesis
4-PiperidonePrecursor to the piperidine ring
Benzoyl ChlorideBenzoylating agent for the piperidine nitrogen
Pyrrolidin-3-olNucleophilic partner for coupling with the piperidine core
1,2,4-ButanetriolAcyclic precursor for pyrrolidin-3-ol synthesis

Strategies for Piperidine Ring Formation and Functionalization

The piperidine ring is a privileged scaffold in medicinal chemistry. core.ac.uk Its synthesis and functionalization are well-established, with numerous methods available to construct and modify this six-membered heterocycle. nih.gov

The introduction of the benzoyl group onto the piperidine nitrogen is a critical step in the synthesis of the target molecule. This is typically achieved through a standard acylation reaction, often under Schotten-Baumann conditions. orgsyn.org

A common procedure involves reacting a piperidine derivative, such as 4-piperidone, with benzoyl chloride in the presence of a base. orgsyn.org The base, which can be an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. The reaction is generally high-yielding and proceeds readily at room temperature. mdpi.com

Alternative benzoylating agents can also be employed, such as benzoic anhydride, although benzoyl chloride is more commonly used due to its higher reactivity. The choice of solvent can vary, with dichloromethane (B109758) or a biphasic water/dichloromethane system being frequently utilized.

The key step in assembling the final scaffold is the formation of the bond at the C4 position of the piperidine ring. The most direct and widely used method for this transformation is the reductive amination between a 4-piperidone derivative and an amine.

In the context of synthesizing this compound, N-benzoyl-4-piperidone is reacted with pyrrolidin-3-ol. This reaction proceeds in two stages:

Imine/Enamine Formation: The amine (pyrrolidin-3-ol) condenses with the ketone (N-benzoyl-4-piperidone) to form an iminium ion intermediate.

Reduction: The iminium ion is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to its mildness and tolerance of a wide range of functional groups. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.

This strategy is highly versatile and allows for the introduction of diverse pyrrolidine analogues at the C4 position of the piperidine ring, making it a cornerstone for generating compound libraries for drug discovery. researchgate.net

Strategies for Pyrrolidin-3-ol Moiety Synthesis

The pyrrolidin-3-ol moiety is another essential component of the target molecule. researchgate.net The development of synthetic methods to access this scaffold, particularly in an enantiomerically pure form, is an active area of research. mdpi.comnih.gov

Several distinct strategies exist for the construction of the pyrrolidin-3-ol ring.

From Acyclic Precursors: One powerful method involves the cyclization of acyclic compounds. mdpi.comorganic-chemistry.org For instance, the "borrowing hydrogen" methodology allows for the synthesis of 3-pyrrolidinols from 1,2,4-butanetriol and a primary amine, catalyzed by an iridium(III) complex. researchgate.net This atom-efficient process involves the in situ oxidation of the diol to a carbonyl compound, condensation with the amine to form an imine, and subsequent intramolecular cyclization and reduction. researchgate.net

From Chiral Pool Starting Materials: To achieve stereocontrol, syntheses often begin with readily available chiral molecules. (S)- or (R)-4-hydroxyproline is a common starting material for producing enantiomerically pure pyrrolidine derivatives. mdpi.com Through a series of functional group manipulations, such as reduction of the carboxylic acid, the 4-hydroxyproline scaffold can be converted into the desired pyrrolidin-3-ol.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes are a classic and powerful method for constructing the pyrrolidine ring with good stereoselectivity. nih.govresearchgate.net This approach allows for the creation of multiple stereocenters in a single step.

Intramolecular Amination: The intramolecular amination of unsaturated carbon-carbon bonds is another effective strategy for pyrrolidine ring formation. organic-chemistry.orgosaka-u.ac.jp This can be catalyzed by various transition metals, leading to the cyclization of an amino-alkene or amino-alkyne precursor.

The table below outlines some of the prevalent methodologies for pyrrolidine ring construction.

MethodologyPrecursorsKey Features
Borrowing Hydrogen1,2,4-Butanetriol, Primary AmineAtom-efficient, direct synthesis from acyclic triols. researchgate.net
Chiral Pool Synthesis4-HydroxyprolineProvides access to enantiomerically pure pyrrolidines. mdpi.com
1,3-Dipolar CycloadditionAzomethine Ylide, AlkeneForms highly substituted pyrrolidines with stereocontrol. nih.govresearchgate.net
Intramolecular AminationAmino-alkenes/alkynesEffective for forming the ring via C-N bond formation. organic-chemistry.orgosaka-u.ac.jp

Introduction and Stereocontrol of the Hydroxyl Group (e.g., using (R)-pyrrolidin-3-ol or (S)-pyrrolidin-3-ol)

The stereochemical orientation of the hydroxyl group on the pyrrolidine ring is a critical determinant of a molecule's biological activity and interaction with target proteins. Precise control over this stereocenter is paramount in medicinal chemistry to optimize efficacy and selectivity. A direct and effective strategy to achieve this control in the synthesis of this compound is through the use of enantiomerically pure starting materials, such as (R)-pyrrolidin-3-ol or (S)-pyrrolidin-3-ol. This approach, known as a chiral pool synthesis, embeds the desired stereochemistry from the outset, circumventing the need for challenging chiral separations or complex asymmetric reactions later in the synthetic sequence.

The synthesis typically begins with the selection of the appropriate pyrrolidin-3-ol enantiomer, which then serves as a chiral building block. This method is widely employed in the synthesis of various pyrrolidine-containing drugs, where precursors like proline or 4-hydroxyproline are used to establish stereocenters. mdpi.comnih.gov By starting with either the (R) or (S) isomer of pyrrolidin-3-ol, chemists can dictate the absolute configuration of the final compound, leading to the synthesis of specific stereoisomers for biological evaluation. The nucleophilic secondary amine of pyrrolidin-3-ol can then be reacted with a suitable electrophile, such as 1-benzoylpiperidine-4-one, under reductive amination conditions to form the core structure.

Table 1: Stereocontrol Using Chiral Pyrrolidin-3-ol Starting Materials
Chiral Starting MaterialKey Synthetic StepResulting Stereochemistry in ProductRationale
(R)-pyrrolidin-3-olReductive amination with 1-benzoylpiperidine-4-one(R)-1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-olThe stereocenter of the starting material is retained throughout the synthesis.
(S)-pyrrolidin-3-olReductive amination with 1-benzoylpiperidine-4-one(S)-1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-olThe stereocenter of the starting material is retained throughout the synthesis.

Coupling Reactions for Scaffold Assembly

The assembly of the this compound scaffold involves the strategic formation of a crucial carbon-nitrogen (C-N) bond that connects the piperidine and pyrrolidine rings. Various coupling reactions can be employed to achieve this linkage, with the choice of method often depending on the availability of starting materials and the desired reaction efficiency.

A prevalent and highly effective method for this assembly is reductive amination . This reaction typically involves the condensation of a ketone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. In the context of synthesizing the target compound, 1-benzoylpiperidine-4-one is reacted with pyrrolidin-3-ol. The reaction is carried out in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which selectively reduces the iminium ion without affecting the ketone or other functional groups. This one-pot procedure is highly efficient for constructing the C-N bond between the two heterocyclic rings.

Another viable strategy is nucleophilic substitution . This approach would involve a precursor such as 4-hydroxy-1-benzoylpiperidine, which is first converted to a derivative with a good leaving group (e.g., a tosylate, mesylate, or halide) at the C4 position. Subsequent reaction with the secondary amine of pyrrolidin-3-ol would displace the leaving group to form the desired product. While effective, this method often requires multiple steps compared to the more direct reductive amination.

Table 2: Comparison of Key Coupling Reactions for Scaffold Assembly
Coupling MethodKey ReactantsTypical Reagents/ConditionsAdvantages
Reductive Amination1-benzoylpiperidine-4-one + Pyrrolidin-3-olSodium triacetoxyborohydride (STAB), Dichloroethane (DCE)High efficiency, mild conditions, often a one-pot reaction.
Nucleophilic Substitution (SN2)4-((Methylsulfonyl)oxy)-1-benzoylpiperidine + Pyrrolidin-3-olBase (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF)Well-established transformation, predictable outcome.

Asymmetric Synthesis and Stereochemical Control in Analogues

The development of analogues of this compound often requires sophisticated methods for asymmetric synthesis to control the stereochemistry of newly introduced chiral centers. While using a chiral pool starting material is effective, de novo asymmetric methods provide greater flexibility for creating diverse and densely functionalized pyrrolidine structures. chemistryviews.org

One of the most powerful techniques for the asymmetric synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This method allows for the construction of the pyrrolidine ring itself while simultaneously controlling the stereochemistry of up to four stereogenic centers. acs.org Chiral metal catalysts (e.g., complexes of silver, copper, or zinc) or chiral ligands are used to induce enantioselectivity and diastereoselectivity in the cycloaddition process. For instance, an azomethine ylide generated in situ from an imino ester can react with an electron-deficient alkene in the presence of a chiral catalyst to yield a highly substituted, enantiomerically enriched pyrrolidine core. acs.org

Another important strategy involves the use of chiral auxiliaries . A chiral auxiliary, such as a sulfinyl group, can be temporarily attached to one of the reactants to direct the stereochemical outcome of a key bond-forming reaction. chemistryviews.orgacs.org For example, chiral N-tert-butanesulfinyl imines can be used as dipolarophiles in [3+2] cycloaddition reactions, where the sulfinyl group effectively controls the facial selectivity of the approaching dipole, leading to high diastereoselectivity. chemistryviews.orgacs.org The auxiliary can then be removed in a subsequent step to reveal the chiral pyrrolidine product. These methods are invaluable for exploring the structure-activity relationship (SAR) of analogues by providing access to a wide range of stereoisomers. nih.gov

Table 3: Asymmetric Methodologies for Pyrrolidine Analogue Synthesis
MethodologyKey PrincipleCommon Catalysts/AuxiliariesStereochemical OutcomeReference Concept
Catalytic Asymmetric 1,3-Dipolar CycloadditionIn situ generation of an azomethine ylide which reacts with an alkene.Chiral Silver (Ag) or Copper (Cu) complexes.High enantioselectivity and diastereoselectivity. Controls multiple stereocenters simultaneously. rsc.orgacs.org
Chiral Auxiliary-Mediated SynthesisA removable chiral group directs the stereochemical course of a reaction.N-tert-butanesulfinylimines.High diastereoselectivity. The auxiliary is cleaved post-reaction. chemistryviews.orgacs.org
Substrate-Directed SynthesisAn existing stereocenter in the substrate directs the formation of a new stereocenter.Chelating reagents (e.g., CeCl3) can be used to control addition to carbonyls.Predictable diastereoselectivity based on steric and electronic factors. beilstein-journals.org

Novel Synthetic Routes and Advanced Methodologies

Recent advancements in organic synthesis have led to the development of novel and more efficient routes for constructing pyrrolidine and piperidine scaffolds, which can be applied to the synthesis of this compound and its analogues. researchgate.net These advanced methodologies often focus on improving atom economy, step efficiency, and access to molecular complexity.

The "borrowing hydrogen" methodology has emerged as a powerful, atom-efficient strategy for forming C-N bonds. researchgate.net This process, typically catalyzed by iridium or ruthenium complexes, enables the synthesis of 3-pyrrolidinols from acyclic precursors like 1,2,4-butanetriol and a primary amine. The catalyst temporarily "borrows" hydrogen from the alcohol to form a transient aldehyde, which then undergoes condensation with the amine and subsequent reduction by the "returned" hydrogen. This method avoids the use of stoichiometric oxidizing and reducing agents, generating water as the only byproduct.

Another innovative approach is the iridium-catalyzed reductive generation of azomethine ylides directly from stable tertiary amides. acs.org This allows for a [3+2] cycloaddition reaction with alkenes to form structurally complex pyrrolidines. This method significantly broadens the scope of accessible pyrrolidine structures by using readily available amides as precursors, bypassing the need to synthesize imines or aldehydes.

Furthermore, cascade reactions offer a highly efficient means of building molecular complexity in a single operation. For example, a Smiles-Truce cascade has been developed for the one-pot synthesis of densely functionalized pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters. nih.gov Such strategies, which combine multiple bond-forming events in a single pot, can dramatically shorten synthetic sequences and are highly desirable for the rapid generation of compound libraries for drug discovery.

Table 4: Novel and Advanced Synthetic Methodologies
MethodologyCatalyst/SystemKey TransformationAdvantagesReference Concept
Borrowing HydrogenIridium (Ir) or Ruthenium (Ru) complexesAmination of triols to form hydroxy-pyrrolidines.High atom economy, generates water as the only byproduct. researchgate.net
Reductive Azomethine Ylide GenerationIridium (Ir) complexes (e.g., Vaska's complex)Conversion of amides into azomethine ylides for [3+2] cycloadditions.Uses readily available and stable amide precursors. acs.org
Smiles-Truce CascadeBase-mediated (metal-free)One-pot synthesis of functionalized pyrrolidinones from arylsulfonamides.High step efficiency, rapid access to complex scaffolds. nih.gov
Intramolecular C-H AminationCopper (Cu) complexesDirect cyclization of N-fluoride amides to form pyrrolidines.Step- and atom-economical alternative to cross-coupling. acs.org

Chemical Transformations and Derivatization of 1 1 Benzoylpiperidin 4 Yl Pyrrolidin 3 Ol for Research

Functional Group Interconversions on the Pyrrolidin-3-ol Moiety (e.g., oxidation of hydroxyl)

The pyrrolidin-3-ol portion of the molecule contains a secondary alcohol, which is a prime site for functional group interconversion. A common and straightforward transformation is the oxidation of this hydroxyl group to a ketone. This conversion alters the hydrogen-bonding capability of the molecule, replacing a hydrogen bond donor/acceptor with a hydrogen bond acceptor. Such a change can significantly impact biological activity by modifying interactions with target proteins.

The oxidation of secondary alcohols to ketones can be accomplished using a variety of standard oxidizing agents. solubilityofthings.com Mild reagents such as Pyridinium chlorochromate (PCC) are often employed to achieve this transformation selectively without over-oxidation. solubilityofthings.com The resulting product of this reaction is 1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-one. This ketone can then serve as a precursor for further derivatization, such as reductive amination or the formation of oximes and hydrazones.

Table 1: Oxidation of the Hydroxyl Group
ReactantTransformationProductReagent Example
1-(1-Benzoylpiperidin-4-yl)pyrrolidin-3-olOxidation1-(1-Benzoylpiperidin-4-yl)pyrrolidin-3-onePyridinium chlorochromate (PCC)

Modifications of the Benzoyl Group

The benzoyl group offers a rich platform for derivatization, primarily through electrophilic aromatic substitution on the phenyl ring. The electronic and steric properties of the molecule can be systematically altered by introducing a wide range of substituents at the ortho, meta, or para positions. These modifications are crucial for probing the binding pocket of a biological target and optimizing ligand-receptor interactions.

For instance, the introduction of halogen atoms (e.g., fluorine, chlorine) or small alkyl groups can modulate the lipophilicity and metabolic stability of the compound. Research into related benzoylpiperidine structures has shown that such substitutions are critical for activity. nih.gov In one study on novel methanamine derivatives, the parent benzoyl group was replaced with a (3-chloro-4-fluorophenyl)carbonyl moiety to enhance biological efficacy. nih.gov This highlights a common strategy where substitutions on the phenyl ring are explored to improve the pharmacological profile. These derivatives are typically synthesized by reacting 4-(pyrrolidin-3-yl)piperidin-1-yl)methanone with a substituted benzoyl chloride.

Table 2: Example Modifications of the Benzoyl Group
Parent GroupModification StrategyExample of Modified GroupRationale
BenzoylAromatic Substitution4-FluorobenzoylModulate electronics, improve metabolic stability
BenzoylAromatic Substitution4-ChlorobenzoylIncrease lipophilicity, explore halogen bonding
BenzoylAromatic Substitution(3-Chloro-4-fluorophenyl)carbonyl nih.govOptimize binding affinity and selectivity nih.gov

Diversification of the Piperidine (B6355638) Core

One common approach is the introduction of substituents onto the piperidine ring itself, which can influence the molecule's orientation within a binding site. Another significant modification involves replacing the piperidine ring with a different heterocyclic system, a technique known as scaffold hopping. For example, replacing the piperidine core with a piperazine (B1678402) ring introduces an additional nitrogen atom, which can alter the compound's polarity, basicity, and potential for hydrogen bonding. nih.gov In studies of similar balanced opioid receptor ligands, the replacement of a piperidine core with piperazine was explored to maintain a favorable binding profile. nih.gov Such changes can lead to novel compounds with distinct pharmacological properties.

Table 3: Diversification of the Central Core
Original CoreModification StrategyExample of a Diversified CorePotential Impact
PiperidineScaffold HoppingPiperazineAltered polarity, basicity, and H-bonding capacity nih.gov
PiperidineRing Substitution3-MethylpiperidineIntroduce steric bulk, explore conformational effects

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues involves combining the derivatization strategies discussed previously, as well as introducing more profound structural changes. This process is fundamental to medicinal chemistry for building libraries of related compounds to perform systematic SAR studies.

Analogues can be created by replacing the pyrrolidin-3-ol group with other polar functionalities, such as different substituted pyrrolidines or other five- or six-membered heterocycles. researchgate.netmdpi.com For example, the hydroxyl group could be replaced with an amino group, or the pyrrolidine (B122466) ring could be substituted with a morpholine (B109124) or thiomorpholine (B91149) ring to assess the impact of different heteroatoms.

Homologation, the process of adding methylene (B1212753) units (-CH2-), can also be used to create series of compounds with varying chain lengths. While the parent compound has a direct link between the piperidine and pyrrolidine rings, homologues could be synthesized by introducing a flexible alkyl chain between these two rings. Research on related piperidine derivatives has explored the effect of extending a side chain by one to three methylene units, which was found to influence agonist activity at target receptors. nih.gov These systematic variations allow researchers to map the spatial and electronic requirements of a biological target precisely.

Table 4: Strategies for Analogue and Homologue Synthesis
Modification TypeStrategyExample
Analogue SynthesisReplacement of the Pyrrolidin-3-ol Moiety1-(1-Benzoylpiperidin-4-yl)piperidin-3-ol
Analogue SynthesisModification of a linker group nih.gov1-(1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl)methanamine derivatives nih.gov
Homologue SynthesisInsertion of a Linker1-(1-Benzoylpiperidin-4-ylmethyl)pyrrolidin-3-ol

Molecular and Biochemical Evaluation of 1 1 Benzoylpiperidin 4 Yl Pyrrolidin 3 Ol and Its Analogues

In Vitro Receptor Binding Affinity Studies

The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs).

Analogues of 1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol, specifically 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, have demonstrated high-affinity for the serotonin (B10506) 5-HT1A receptor. One notable derivative, compound 12a , exhibited a remarkably potent affinity with a Ki value of 0.069 nM. umn.edu Further studies on other benzoylpiperidine derivatives have identified compounds with significant, albeit lower, affinity for the 5-HT1A receptor. For instance, compound 31 was found to have an IC50 value of 68 nM for the 5-HT1A receptor. nih.gov This suggests that the core benzoylpiperidine structure is a key pharmacophore for 5-HT1A receptor interaction.

The broader family of benzoylpiperidine derivatives has also been evaluated for their interaction with other serotonin receptor subtypes. Compounds 63 and 64 showed very high affinity for 5-HT2A receptors, with Ki values of 4 nM and 27 nM, respectively. nih.gov

Compound AnalogueReceptor SubtypeBinding Affinity (Ki/IC50)
Compound 12a5-HT1A0.069 nM (Ki)
Compound 315-HT1A68 nM (IC50)
Compound 635-HT2A4 nM (Ki)
Compound 645-HT2A27 nM (Ki)

The 1-(1-benzoylpiperidin-4-yl)methanamine series of compounds has been reported to possess over 1000-fold selectivity for the 5-HT1A receptor versus the dopamine (B1211576) D2 receptor. mdpi.com While specific Ki values for D2 receptors were not detailed in the primary abstract, a comprehensive review of benzoylpiperidine derivatives provides context. For example, compound 32 was identified as a mixed ligand for 5-HT2A and D2 receptors, with an IC50 value of 12 nM for the D2 receptor. nih.gov Another analogue, (-)-39 , displayed a notable affinity for 5-HT2A receptors (pKi = 8.25) and a lower affinity for D2 receptors (pKi = 6.00), resulting in a selectivity of approximately 177-fold in favor of the 5-HT2A receptor. nih.gov

Compound AnalogueReceptor SubtypeBinding Affinity (IC50/pKi)
Compound 32D212 nM (IC50)
(-)-39D26.00 (pKi)

The benzoylpiperidine framework is a versatile scaffold that has been incorporated into ligands targeting a variety of GPCRs. Beyond serotonergic and dopaminergic receptors, derivatives have been explored for their activity at other receptors, although specific profiling data for close analogues of this compound at a wider range of GPCRs is limited in the available literature. The promiscuity of this chemical motif suggests that a broader screening panel would be necessary to fully elucidate the selectivity profile of any new analogue.

Enzymatic Inhibition Assays

Several studies have investigated benzoylpiperidine and benzylpiperidine derivatives as inhibitors of Monoacylglycerol Lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. A novel class of benzylpiperidine-based MAGL inhibitors was synthesized, leading to the identification of compound 13 , which demonstrated potent and reversible MAGL inhibition with an IC50 value of 2.0 nM. Other benzoylpiperidine derivatives have also shown significant MAGL inhibitory activity. Compound 21 , a diarylsulfide-containing benzoylpiperidine, reversibly inhibited MAGL with an IC50 of 30 nM. nih.gov Further optimization of this scaffold led to compound 20 , which had an IC50 value of 80 nM. nih.gov

Compound AnalogueEnzymeInhibitory Concentration (IC50)
Compound 13MAGL2.0 nM
Compound 21MAGL30 nM
Compound 20MAGL80 nM

The piperidine (B6355638) moiety is also a feature in some inhibitors of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a critical enzyme in NAD+ biosynthesis. While direct data for benzoylpiperidine derivatives is sparse, a study on azaindole-piperidine motif compounds, which are structural analogues, provides valuable insight. In this study, compound 3a , an azaindole-piperidine derivative, was found to have an IC50 of 0.11 µM against NAMPT. This was approximately five-fold more potent than the reference compound in that study. Interestingly, the replacement of the piperidine ring with a piperazine (B1678402) (compound 3b ) resulted in a dramatic loss of inhibitory activity (IC50 = 5.06 µM), highlighting the importance of the piperidine structure for potent NAMPT inhibition in this chemical series.

Compound AnalogueEnzymeInhibitory Concentration (IC50)
Compound 3aNAMPT0.11 µM
Compound 3bNAMPT5.06 µM

Other Enzyme Target Modulations (e.g., PfGSK3/PfPK6)

While direct studies on this compound are not extensively available, research into analogous compounds containing piperidine and pyrrolidine (B122466) moieties has revealed significant activity against parasitic enzymes, such as Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and protein kinase 6 (PfPK6). These kinases are considered crucial targets for antimalarial drug development. acs.orgresearchgate.netchemrxiv.org

A series of 2,4,5-trisubstituted pyrimidines featuring a 4-(pyrrolidin-1-yl)piperidine tail were synthesized and evaluated for their inhibitory activity against PfGSK3 and PfPK6. researchgate.net These studies provide valuable insights into how the broader structural class, to which this compound belongs, may interact with these enzymes.

For instance, truncation of the 4-(pyrrolidinyl)piperidine moiety in a known inhibitor, IKK16, was found to be detrimental to its activity against both PfGSK3 and PfPK6, highlighting the importance of this structural component for enzyme inhibition. acs.org Further modifications to the pyrimidine (B1678525) core and its substituents led to the discovery of potent dual inhibitors of both kinases. chemrxiv.orgresearchgate.net

Notably, compounds 23d and 23e emerged as significant dual inhibitors of PfGSK3 and PfPK6. chemrxiv.orgresearchgate.net The inhibitory concentrations (IC50) for these compounds are detailed in the table below.

Table 1: Inhibitory Activity of Selected Analogues against PfGSK3 and PfPK6

Compound PfGSK3 IC50 (nM) PfPK6 IC50 (nM)
23d 172 11

| 23e | 97 | 8 |

These findings suggest that the piperidine-pyrrolidine scaffold is a promising framework for the development of inhibitors targeting these essential malarial enzymes. The structure-activity relationship studies indicate that while the 4-(pyrrolidin-1-yl)piperidine tail is important, modifications at other positions can significantly enhance potency and selectivity. researchgate.net

Cellular Assays for Molecular Pathway Modulation (In Vitro)

The cellular effects of compounds are often mediated through complex signaling pathways. This section examines the in vitro modulation of key cellular pathways by analogues of this compound.

Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation Modulation

The RAS-ERK pathway is a critical signaling cascade involved in numerous cellular processes, including proliferation and survival. mdpi.com ERK1/2, the effector kinases of this pathway, are implicated in a variety of diseases, making them important therapeutic targets. mdpi.com The modulation of ERK1/2 phosphorylation is a key indicator of a compound's impact on this pathway.

Studies on certain kinase inhibitors have revealed that they can induce the ubiquitylation and proteasome-dependent turnover of ERK2, the more abundant isoform of ERK. nih.gov This suggests that some inhibitors may act as "kinase degraders," a mechanism that could be relevant to the therapeutic application of such compounds. nih.gov

In the context of cell migration, the phosphorylation of Pak1 by ERK1/2 is a crucial step. nih.gov This process can be dependent on scaffolding proteins like Arl4D, which facilitate the interaction between ERK1/2 and its substrates at the plasma membrane. nih.gov Understanding how compounds influence these protein-protein interactions and scaffolding is essential for elucidating their mechanism of action.

While direct data on the effect of this compound on ERK1/2 phosphorylation is limited, the broader class of piperidine-containing compounds has been investigated for its impact on various signaling pathways. The functional consequences of ERK1/2 modulation by such compounds would need to be assessed in relevant cellular models.

cAMP Inhibition and Calcium Mobilization Studies

Cyclic AMP (cAMP) and calcium (Ca2+) are ubiquitous second messengers that regulate a vast array of cellular functions. The interplay between these two signaling pathways is complex and highly regulated. Elevated intracellular Ca2+ levels have been shown to negatively modulate adenylyl cyclase activity, leading to an inhibition of cAMP accumulation. nih.govnih.gov

This interaction can be a crucial point of regulation in cellular signaling. For instance, activation of certain G-protein coupled receptors can lead to an increase in intracellular free Ca2+, which in turn inhibits agonist-stimulated cAMP production. nih.govnih.gov This inhibitory effect is not always dependent on phosphodiesterases or protein kinase C. nih.gov

Structure-Activity Relationships (SAR) Analysis at the Molecular Level

Understanding the relationship between a compound's chemical structure and its biological activity is fundamental to medicinal chemistry. This section explores the SAR of this compound and its analogues at the molecular level.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations of a molecule in solution. These studies often employ a combination of computational methods and experimental techniques like NMR spectroscopy. researchgate.net

The bioactive conformation, the specific shape a molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. nih.gov The binding event itself can induce a conformational change in the ligand. Therefore, understanding the conformational landscape of a molecule is essential for rational drug design. nih.gov While specific conformational analyses of this compound are not detailed in the available literature, studies on related N-substituted piperidine and pyrrolidine derivatives provide a framework for how such analyses would be conducted. researchgate.net

Influence of Piperidine Substituents on Molecular Recognition

The piperidine ring is a common scaffold in medicinal chemistry, and the nature and position of its substituents can have a profound impact on biological activity. bohrium.com The benzoylpiperidine fragment, in particular, is considered a "privileged structure" due to its presence in a wide range of bioactive compounds. mdpi.com

SAR studies on various series of piperidine derivatives have demonstrated the importance of substituents for molecular recognition. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the substituents on the piperidine ring were found to be critical for their activity as choline (B1196258) transporter inhibitors. nih.gov Removal or alteration of an isopropyl group on the piperidine ether, for instance, led to a significant decrease in potency. nih.gov

Similarly, in a series of 1,3-thiazole-piperazine derivatives, the nature of the substituent on the piperazine ring (a related six-membered heterocycle) was shown to be a key determinant of their acetylcholinesterase inhibitory activity. academie-sciences.fr These examples underscore the principle that even small changes to the substituents on a piperidine ring can dramatically alter a compound's interaction with its biological target. The benzoyl group and the pyrrolidin-3-ol moiety on the piperidine ring of the title compound are therefore expected to play crucial roles in its molecular recognition by target proteins.

Impact of Pyrrolidin-3-ol Stereochemistry on Molecular Interactions

The stereochemical configuration of drug candidates is a critical determinant of their pharmacological activity, arising from the chiral nature of biological targets such as receptors and enzymes. The five-membered pyrrolidine ring is a versatile scaffold in medicinal chemistry, in part because its non-planar structure and potential for multiple stereocenters allow for a thorough exploration of three-dimensional chemical space. nih.gov For derivatives of pyrrolidin-3-ol, the carbon atom bearing the hydroxyl group (C3) is a chiral center, giving rise to (R) and (S) enantiomers. The specific spatial orientation of this hydroxyl group can profoundly influence the molecule's binding affinity and efficacy.

The differential interaction of stereoisomers with their biological targets is a well-established principle in pharmacology. nih.gov One enantiomer often exhibits significantly higher affinity for the target than the other, a phenomenon sometimes observed in related heterocyclic compounds. nih.gov This stereoselectivity is dictated by the precise three-dimensional arrangement of atoms required for optimal interaction with the amino acid residues in the target's binding pocket.

In the case of this compound, the hydroxyl group is a key functional group capable of forming hydrogen bonds. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). The stereochemistry at the C3 position determines the precise location and trajectory of these potential hydrogen bonds. A productive interaction will only occur if the hydroxyl group is oriented correctly to engage with complementary residues in the target protein. An incorrect orientation, as presented by the other enantiomer, may lead to a weaker interaction or introduce steric hindrance, thereby reducing binding affinity. The stereoselective synthesis of specific pyrrolidine derivatives is therefore a significant area of interest in organic chemistry to isolate the more active enantiomer. nih.gov

To illustrate the potential impact of stereochemistry on binding affinity, the following table presents hypothetical data for the two enantiomers of a pyrrolidin-3-ol analogue.

StereoisomerTarget Binding Affinity (Ki, nM)Relative PotencyPotential Interaction
(R)-Isomer15HighForms a key hydrogen bond with Ser-124 in the binding pocket.
(S)-Isomer850LowThe hydroxyl group is misaligned, leading to loss of the hydrogen bond with Ser-124 and potential steric clash.

Note: The data in this table is illustrative and serves to represent the principle of stereoselectivity in ligand-target interactions.

Role of the Benzoyl Moiety in Ligand-Target Interactions

The phenyl ring of the benzoyl group is a large, aromatic, and lipophilic (hydrophobic) structure. This allows it to participate in a variety of non-covalent interactions that stabilize the ligand-target complex. Computational studies on related compounds have shown that the benzoyl portion can be situated within wide, lipophilic channels of a target enzyme. nih.gov The primary interactions involving the phenyl ring include:

Hydrophobic Interactions: The non-polar surface of the phenyl ring can interact favorably with hydrophobic amino acid residues such as leucine, isoleucine, and valine within the binding site.

π-π Stacking: The electron-rich π-system of the aromatic ring can stack with the aromatic rings of residues like phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The π-face of the benzene (B151609) ring can interact with positively charged (cationic) residues, most commonly arginine and lysine.

The diverse interaction capabilities of the benzoyl moiety are summarized in the table below.

Component of Benzoyl MoietyType of InteractionPotential Interacting Partner (Amino Acid Residues)
Carbonyl OxygenHydrogen Bond (Acceptor)Serine, Threonine, Asparagine, Glutamine, Backbone N-H
Phenyl RingHydrophobic InteractionLeucine, Isoleucine, Valine, Alanine, Methionine
Phenyl Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan, Histidine
Phenyl RingCation-π InteractionLysine, Arginine

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding mode and affinity of a drug candidate. For 1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol, docking studies can be performed to investigate its interaction with various potential biological targets.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a scoring function to rank the potential binding poses.

In studies of similar pyrrolidin-2-one derivatives, docking has been used to predict binding affinities with targets like acetylcholinesterase (AChE). For instance, certain derivatives were shown to have higher docking scores than existing drugs like donepezil, indicating a strong potential for binding. researchgate.net The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the active site. For this compound, the hydroxyl group on the pyrrolidine (B122466) ring and the carbonyl group of the benzoyl moiety are likely to participate in hydrogen bonding, while the aromatic ring and the piperidine (B6355638) core could engage in hydrophobic and other non-covalent interactions.

A hypothetical docking study of this compound into a target active site could yield results similar to those presented in the interactive table below, which illustrates common interactions and their corresponding energies.

Interaction TypeInteracting Ligand GroupInteracting Protein Residue (Example)Estimated Energy (kcal/mol)
Hydrogen BondPyrrolidin-3-olAspartic Acid (ASP)-3.5
Hydrogen BondBenzoyl CarbonylTyrosine (TYR)-2.8
HydrophobicBenzoyl Phenyl RingPhenylalanine (PHE)-1.5
HydrophobicPiperidine RingLeucine (LEU)-1.2
van der WaalsPyrrolidine RingAlanine (ALA)-0.8

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can predict the activity of novel compounds and guide the design of more potent analogues.

For a series of compounds related to this compound, a 3D-QSAR model could be developed. nih.gov This would involve aligning the structures and calculating various molecular descriptors, such as steric, electrostatic, and hydrophobic fields. Statistical methods like Partial Least Squares (PLS) are then used to correlate these descriptors with the observed biological activity.

Studies on other pyrrolidine and piperidine derivatives have successfully employed QSAR to predict their activity against various targets. nih.govnih.gov For example, a 3D-QSAR model for pyrrolidine derivatives as Mcl-1 inhibitors showed good statistical significance with high correlation coefficients (R²) and predictive ability (Q²). nih.gov Such models generate contour maps that visualize the regions where certain properties are favorable or unfavorable for activity. For instance, a contour map might indicate that a bulky substituent is favored at a particular position on the piperidine ring to enhance binding affinity.

The following table summarizes the key statistical parameters often used to validate a QSAR model, based on typical values from studies on similar heterocyclic compounds.

Statistical ParameterDescriptionTypical Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.9
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through cross-validation.> 0.6
R²_pred (External Validation R²) A measure of the predictive ability of the model on an external test set of compounds.> 0.7
F-value A statistical test to assess the overall significance of the regression model.High value indicates significance

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound is crucial as the bioactive conformation that binds to a target receptor is often a low-energy conformer.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD provides insights into the stability of different conformations and the dynamics of ligand-protein complexes. nih.gov In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of each atom.

For this compound, MD simulations could be used to study its behavior in an aqueous solution to understand its preferred conformations in a physiological environment. mdpi.com Furthermore, if a docking pose in a protein target is identified, an MD simulation of the ligand-protein complex can be performed to assess the stability of the binding mode. nih.gov Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein backbone from its initial structure, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. nih.gov

The stability of the docked complex is often evaluated by monitoring the RMSD over the simulation time. A stable complex will typically show a plateau in the RMSD value after an initial equilibration period.

In Silico Metabolic Prediction and Lability Assessment

Predicting the metabolic fate of a drug candidate early in the discovery process is essential to avoid late-stage failures due to poor pharmacokinetic properties. In silico tools can predict the potential sites of metabolism on a molecule, helping to identify metabolically labile spots. nih.gov

For this compound, various software programs can be used to predict its biotransformation. These tools often use rule-based systems or machine learning models trained on large datasets of known metabolic reactions. nih.govresearchgate.net They can predict Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfation).

Potential sites of metabolism for this compound could include the benzoyl aromatic ring (hydroxylation), the piperidine ring (N-dealkylation or hydroxylation), and the pyrrolidine ring (hydroxylation). Identifying these potential metabolic hotspots allows for chemical modifications to block metabolism and improve the compound's metabolic stability and half-life. For instance, if the para-position of the benzoyl ring is predicted to be a major site of hydroxylation, introducing a metabolically stable group like a fluorine atom at that position could be explored.

Several in silico tools are available for metabolic prediction, each with its own strengths. nih.gov

In Silico ToolPrediction ApproachCommon Predicted Reactions
GLORYx Combines QSAR models and reaction rules.Phase I and Phase II, uniquely glutathione (B108866) conjugation. nih.gov
BioTransformer Knowledge-based system.Particularly effective for predicting Phase I reactions. nih.gov
SyGMa Reaction rule-based approach.Predicts a large number of Phase I and Phase II metabolites. nih.gov
MetaTrans Deep learning architecture.Predicts metabolic reactions based on precise molecular representations. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov For this compound, if it is found to be active against a particular target, a ligand-based pharmacophore model could be developed using it and other similar active compounds. This model would highlight the key features responsible for its activity, such as the spatial arrangement of the hydroxyl group, the carbonyl oxygen, and the aromatic ring.

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore features. mdpi.com This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds but similar biological activity. researchgate.net The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking and ADMET prediction, before being selected for experimental testing. researchgate.net

In Vitro Metabolic Stability and Metabolite Identification Research

Assessment of Metabolic Lability Using Liver Microsomes (e.g., Human Liver Microsomes)

The in vitro metabolic stability of a compound is often first assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.govdoi.org The stability of 1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol in the presence of human liver microsomes (HLM) can be determined by incubating the compound with microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) generating system, which is essential for the catalytic activity of CYPs. frontiersin.org The rate of disappearance of the parent compound over time provides a measure of its metabolic lability.

Based on studies of analogous structures containing piperidine (B6355638) and benzoyl moieties, it is anticipated that this compound would exhibit moderate to high metabolic clearance. For instance, compounds with a piperidine ring are known to undergo metabolism in liver microsomes. frontiersin.orgnih.gov The metabolic stability can be quantified by parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). A shorter half-life would indicate greater metabolic lability.

To illustrate, a hypothetical metabolic stability assessment in human liver microsomes is presented in the table below.

ParameterPredicted ValueInterpretation
In Vitro Half-life (t½) 15 - 45 minutesModerate to High Lability
Intrinsic Clearance (CLint) 50 - 150 µL/min/mg proteinModerate to High Clearance
Percent Remaining after 60 min < 30%Significant Metabolism

Identification of Potential In Vitro Biotransformation Pathways

The structural features of this compound suggest several potential sites for biotransformation. The identification of metabolites is typically carried out using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary biotransformation pathways for this compound are likely to involve oxidation reactions.

Potential metabolic pathways include:

Hydroxylation: This is a common metabolic reaction catalyzed by CYP enzymes. mdpi.com For this compound, hydroxylation could occur on the benzoyl ring, the piperidine ring, or the pyrrolidine (B122466) ring.

N-dealkylation: While the benzoyl group is an amide rather than a simple alkyl group, cleavage of the bond between the piperidine nitrogen and the benzoyl carbonyl group could occur, although this is generally less common than N-dealkylation of alkylamines.

Oxidation of the Piperidine Ring: The piperidine ring itself is a substrate for oxidation, which can lead to the formation of various hydroxylated metabolites or lactams. nih.gov Studies on N-benzylpiperidine have shown that oxidation can occur at the beta-position of the piperidine ring. nih.gov

Oxidation of the Pyrrolidine Ring: The pyrrolidine-3-ol moiety could undergo further oxidation.

Amide Hydrolysis: The amide linkage of the benzoylpiperidine structure could be susceptible to hydrolysis, leading to the formation of benzoic acid and 4-(pyrrolidin-3-ol)piperidine.

A summary of predicted metabolites is provided in the following table.

Metabolite IDProposed BiotransformationDescription
M1 Aromatic HydroxylationAddition of a hydroxyl group to the benzoyl ring.
M2 Piperidine HydroxylationAddition of a hydroxyl group to the piperidine ring.
M3 Pyrrolidine OxidationFurther oxidation of the pyrrolidin-3-ol moiety.
M4 Amide HydrolysisCleavage of the amide bond.

Mechanistic Studies of In Vitro Metabolism (e.g., Cytochrome P450 Enzyme Involvement)

To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound, reaction phenotyping studies are conducted. nih.gov These studies typically involve the use of a panel of recombinant human CYP enzymes or specific chemical inhibitors of different CYP isoforms in incubations with human liver microsomes. youtube.com

Given that the metabolism of many piperidine-containing compounds involves CYP3A4 and CYP2D6, it is plausible that these enzymes play a significant role in the biotransformation of this compound. doi.orggoogle.com For example, the N-depropylation of a substituted phenylpiperidine has been shown to be primarily mediated by CYP2D6. doi.org

A hypothetical study to determine the contribution of major CYP isoforms to the metabolism of the compound could yield results similar to those presented in the table below.

CYP IsoformSelective InhibitorPredicted Percent Inhibition of Metabolism
CYP3A4 Ketoconazole40 - 60%
CYP2D6 Quinidine20 - 40%
CYP2C9 Sulfaphenazole< 10%
CYP2C19 Ticlopidine< 10%
CYP1A2 Furafylline< 10%

These predictive findings suggest that CYP3A4 is likely the primary enzyme involved in the metabolism of this compound, with a notable contribution from CYP2D6. Understanding which CYP isoforms are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. nih.gov

Future Research Directions and Applications in Chemical Biology

Design and Synthesis of Advanced Chemical Probes for Biological Systems

The development of chemical probes is essential for dissecting complex biological processes. The scaffold of 1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol is an excellent starting point for the design and synthesis of a library of advanced chemical probes. The modular nature of its synthesis would allow for systematic structural modifications to explore and optimize interactions with biological targets.

Key areas for synthetic modification could include:

Substitution on the Benzoyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzoyl group can modulate the electronic properties and steric profile of the molecule. This can influence binding affinity and selectivity for a specific target.

Modification of the Pyrrolidine (B122466) Ring: The hydroxyl group on the pyrrolidine ring is a key site for functionalization. It can be converted to esters, ethers, or other functional groups to alter polarity and hydrogen bonding capacity. Furthermore, the stereochemistry of this hydroxyl group can be varied to investigate stereospecific interactions with biological targets. researchgate.net

A combinatorial approach to the synthesis of derivatives of this compound would yield a library of compounds with diverse physicochemical properties. This library would be a valuable resource for screening against various biological targets to identify potent and selective chemical probes.

Exploration of Novel Molecular Targets for Probe Development

The benzoylpiperidine and pyrrolidine moieties are present in numerous biologically active compounds, suggesting a broad range of potential molecular targets for this compound. nih.govresearchgate.net Drawing parallels from existing research on these scaffolds, several promising avenues for target exploration emerge.

Potential Target Classes:

G-Protein Coupled Receptors (GPCRs): The benzoylpiperidine core is a well-established pharmacophore for targeting GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Derivatives of this compound could be investigated for their activity at these receptors, potentially leading to probes for studying neurological disorders.

Enzymes: Benzoylpiperidine derivatives have been developed as inhibitors of enzymes such as monoacylglycerol lipase (B570770) (MAGL). nih.gov The pyrrolidine ring is also a common feature in many enzyme inhibitors. Therefore, this compound and its analogues could be explored as potential inhibitors for a variety of enzymes, including hydrolases and kinases.

Ion Channels: The piperidine (B6355638) and pyrrolidine rings are found in compounds that modulate the activity of ion channels. Future studies could assess the potential of this compound to interact with various ion channels, which are important targets in cardiovascular and neurological diseases.

Transporters: The serotonin transporter (SERT) is a key target for many antidepressant drugs, and some benzoylpiperidine derivatives have shown affinity for SERT. mdpi.comnih.gov This suggests that this compound could be a starting point for developing probes to study transporter function.

A systematic approach to target identification would involve screening a library of derivatives against panels of known biological targets. Hits from these screens would then be validated and optimized to develop selective probes for novel molecular targets.

Integration with High-Throughput Screening Methodologies for Hit Identification

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly screening large numbers of compounds to identify "hits" with a desired biological activity. ewadirect.comnih.gov A library of compounds based on the this compound scaffold would be well-suited for HTS campaigns.

HTS Campaign Design:

Assay Development: A variety of HTS assays could be employed, including cell-based assays to measure cellular responses and biochemical assays to assess the direct interaction of compounds with purified proteins. ewadirect.com

Library Screening: The synthesized library of derivatives would be screened at a single concentration to identify initial hits. The use of robotics and automated liquid handling allows for the rapid testing of thousands of compounds. nih.gov

Hit Confirmation and Validation: Primary hits from the HTS would be re-tested to confirm their activity. Subsequently, dose-response curves would be generated to determine the potency of the confirmed hits.

The data generated from HTS can provide valuable structure-activity relationships (SAR), guiding the further optimization of hit compounds into potent and selective chemical probes.

Screening StageDescriptionPurpose
Primary Screen A library of compounds is tested at a single, high concentration.To identify initial "hit" compounds that show activity in the assay.
Hit Confirmation Hits from the primary screen are re-tested in the same assay.To eliminate false positives from the initial screen.
Dose-Response Confirmed hits are tested at multiple concentrations.To determine the potency (e.g., IC50 or EC50) of the active compounds.
Secondary Assays Hits are tested in different, often more complex, assays.To confirm the mechanism of action and assess selectivity.

Development of Advanced Analytical Methods for Research Compound Characterization

The thorough characterization of newly synthesized compounds is crucial for ensuring their purity, identity, and stability, which are prerequisites for reliable biological testing. A suite of advanced analytical methods would be essential for the characterization of this compound and its derivatives. derpharmachemica.comresearchgate.net

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of the synthesized compounds and confirming their identity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of the compounds. embopress.orgembopress.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds and to separate mixtures. Chiral HPLC can be employed to separate and quantify enantiomers of chiral derivatives.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography can provide unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

These analytical techniques, used in combination, provide a comprehensive characterization of the synthesized compounds, ensuring the quality and reliability of the data obtained from biological assays.

Analytical TechniqueInformation Provided
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.
Mass Spectrometry Molecular weight and elemental composition.
HPLC Purity and separation of isomers.
X-ray Crystallography Three-dimensional molecular structure.

Q & A

Q. What are the established synthetic routes for 1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol, and how are key intermediates characterized?

  • Methodological Answer : The synthesis of piperidine-pyrrolidine hybrids typically involves multi-step reactions. For analogous compounds, reductive amination (e.g., coupling benzoyl chloride with piperidine derivatives) and Mannich reactions are common . Key intermediates are characterized using NMR spectroscopy (¹H/¹³C for structural confirmation), IR spectroscopy (to track functional groups like -OH and amides), and mass spectrometry (for molecular weight validation). For example, in related compounds, the benzoyl group’s carbonyl stretch appears at ~1650–1700 cm⁻¹ in IR, while NMR reveals distinct splitting patterns for piperidine and pyrrolidine protons .

Q. How can researchers confirm the stereochemistry and regioselectivity of this compound?

  • Methodological Answer :
  • X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable.
  • NOESY/ROESY NMR experiments identify spatial proximity of protons, resolving ambiguities in ring conformations (e.g., axial vs. equatorial substituents).
  • Chiral HPLC or circular dichroism (CD) distinguishes enantiomers if asymmetric synthesis is employed .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact, as piperidine derivatives may irritate mucous membranes .
  • Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the hydroxyl group.
  • Conduct toxicity screening using in vitro assays (e.g., HepG2 cell viability tests) before in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) evaluates variables (temperature, solvent, catalyst). For example, using ethanol as a solvent with NaBH₄ as a reductant at 60°C improves yields in reductive amination steps .
  • Microwave-assisted synthesis reduces reaction times (e.g., from 24 hr to 2 hr) while maintaining purity .
  • Monitor progress via TLC/HPLC-MS to identify side products (e.g., over-benzoylation) and adjust stoichiometry .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger) models interactions with targets like GPCRs or kinases. The benzoyl group may engage in π-π stacking with aromatic residues in binding pockets .
  • DFT calculations (Gaussian 09) assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • MD simulations (GROMACS) evaluate conformational dynamics in aqueous environments, critical for pharmacokinetic profiling .

Q. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

  • Methodological Answer :
  • High-resolution NMR (600+ MHz) with cryoprobes enhances signal resolution, distinguishing diastereomers or rotamers.
  • Variable-temperature NMR identifies dynamic effects (e.g., ring puckering in piperidine) that cause splitting discrepancies .
  • 2D NMR techniques (HSQC, HMBC) map coupling networks to assign peaks unambiguously .

Q. What analytical methods quantify impurities in this compound?

  • Methodological Answer :
  • HPLC-PDA/MS with C18 columns separates and identifies impurities (e.g., residual benzoyl chloride or dehydroxylated byproducts).
  • LC-QTOF-MS detects trace impurities (<0.1%) using high mass accuracy .
  • Pharmacopeial standards (e.g., USP guidelines) validate methods for limit tests and assay validation .

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